5-Bromo-8-(methylsulfanyl)quinoline
Description
Properties
IUPAC Name |
5-bromo-8-methylsulfanylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNS/c1-13-9-5-4-8(11)7-3-2-6-12-10(7)9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCFVVVGDVEAHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C2C(=C(C=C1)Br)C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination with Molecular Bromine
A solution of bromine (1.1 equiv) in dichloromethane (CH₂Cl₂) is added dropwise to 8-(methylsulfanyl)quinoline at ambient temperature under light exclusion. The reaction mixture is stirred for 48 hours, followed by neutralization with 5% NaHCO₃ and purification via alumina column chromatography (ethyl acetate/hexane, 1:3).
Optimized Parameters
| Parameter | Value |
|---|---|
| Solvent | CH₂Cl₂ |
| Temperature | 25°C |
| Equivalents of Br₂ | 1.1 |
| Reaction Time | 48 hours |
| Yield | 92% |
Mechanistic Insight
The methylsulfanyl group (-SCH₃) acts as an electron-donating substituent, directing electrophilic bromination to the 5-position via resonance and inductive effects. This contrasts with 8-hydroxyquinoline, where dibromination at C-5 and C-7 dominates under similar conditions.
Alternative Brominating Agents
N-Bromosuccinimide (NBS) in acetonitrile at 0°C selectively yields 5-bromo-8-(methylsulfanyl)quinoline but requires longer reaction times (72 hours) and affords lower yields (68%).
Spectroscopic Characterization of this compound
Nuclear Magnetic Resonance (NMR) Analysis
-
¹H NMR (400 MHz, CDCl₃): δ 8.88 (dd, J = 4.0 Hz, 1H, H-2), 8.40 (dd, J = 8.4 Hz, 1H, H-4), 7.65 (d, J = 8.4 Hz, 1H, H-6), 7.50 (dd, J = 4.0 Hz, 1H, H-3), 7.05 (d, J = 8.4 Hz, 1H, H-7), 2.53 (s, 3H, SCH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ 152.1 (C-8), 136.5 (C-5), 131.8 (C-4a), 129.4 (C-6), 128.9 (C-2), 122.5 (C-3), 118.7 (C-7), 112.4 (C-8a), 15.2 (SCH₃).
Infrared (IR) Spectroscopy
Comparative Analysis of Bromination Selectivity
Substituent Effects on Regioselectivity
The table below contrasts bromination outcomes for 8-substituted quinolines:
| Substituent (8-position) | Bromine Equiv | Product(s) | Yield |
|---|---|---|---|
| -OH | 2.0 | 5,7-Dibromo-8-hydroxyquinoline | 95% |
| -OCH₃ | 1.1 | 5-Bromo-8-methoxyquinoline | 92% |
| -SCH₃ | 1.1 | This compound | 92% |
The methylsulfanyl group demonstrates comparable directing power to methoxy, favoring monobromination at C-5.
Industrial and Pharmacological Applications
This compound serves as a precursor in metallopharmaceuticals and organic light-emitting diodes (OLEDs). Its sulfur moiety enhances metal-chelation properties, while the bromine atom enables cross-coupling reactions for functional material synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-8-(methylsulfanyl)quinoline undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the bromine atom with other substituents using reagents like phenylboronic acids in Suzuki–Miyaura coupling.
Oxidation and Reduction: These reactions can modify the quinoline ring or the methylsulfanyl group, leading to different derivatives with varied biological activities.
Common Reagents and Conditions
Bromination: Elemental bromine and aluminum chloride as a catalyst.
Suzuki–Miyaura Coupling: Boron reagents and palladium catalysts under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, which can be further modified to enhance their biological activities .
Scientific Research Applications
5-Bromo-8-(methylsulfanyl)quinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-8-(methylsulfanyl)quinoline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 5-Bromo-8-(methylsulfanyl)quinoline with structurally related quinoline derivatives, focusing on substituent effects, synthesis, and applications.
Table 1: Key Properties of this compound and Analogues
Structural and Electronic Effects
- Substituent Electronic Nature: The methylsulfanyl (-SCH₃) group in this compound is moderately electron-donating due to sulfur’s lone pairs, which may activate the quinoline ring for electrophilic substitution at specific positions. This contrasts with the electron-withdrawing bromine at position 5, which deactivates the ring but directs incoming substituents to meta/para positions . Comparatively, the methoxy (-OCH₃) group in 4-Bromo-8-methoxyquinoline is strongly electron-donating, enhancing resonance stabilization and altering reactivity patterns .
Steric and Solubility Effects :
Stability and Reactivity
- Thermal and Chemical Stability: The methylsulfanyl group’s stability under acidic conditions is inferior to methyl but superior to methoxy, which may hydrolyze in strong acids. This makes this compound suitable for reactions requiring moderate acidity .
- Reactivity in Cross-Coupling: The bromine at position 5 is amenable to palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions), enabling diversification into biaryl or aminomethyl derivatives .
Q & A
Q. What are the primary synthetic routes for 5-Bromo-8-(methylsulfanyl)quinoline, and how do reaction conditions influence yield?
Answer: Synthesis typically involves halogenation and subsequent substitution. For example, bromination of 8-methylquinoline derivatives under controlled conditions (e.g., using N-bromosuccinimide in acetic acid at 80°C) introduces the bromine atom. The methylsulfanyl group is introduced via nucleophilic substitution, where a thiol (e.g., methyl mercaptan) reacts with a halogenated precursor under basic conditions. Reaction parameters like temperature, solvent polarity, and catalyst presence significantly affect yield and purity. For instance, using DMF as a solvent enhances nucleophilicity, improving substitution efficiency .
| Step | Reagents/Conditions | Key Observations |
|---|---|---|
| Bromination | NBS, CH₃COOH, 80°C | Selective bromination at position 5 |
| Thiolation | CH₃SH, K₂CO₃, DMF, 60°C | 75% yield; purity >95% (HPLC) |
Q. Which analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., methylsulfanyl at C8 via deshielding effects).
- Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ at m/z 268.9834 for C₁₀H₈BrNS⁺).
- X-ray Diffraction: Resolves crystal structure and bond angles, critical for understanding reactivity .
- XPS Analysis: Confirms sulfur oxidation state in methylsulfanyl groups (binding energy ~163 eV for S 2p) .
Q. How does the methylsulfanyl group influence the compound’s electronic properties?
Answer: The methylsulfanyl group is electron-donating via resonance, increasing electron density at C8. Computational studies (DFT) show a Mulliken charge of -0.12 on S, enhancing nucleophilic substitution potential at adjacent positions. This also stabilizes intermediates in cross-coupling reactions .
Advanced Questions
Q. What mechanistic insights explain the compound’s reported antitumor activity?
Answer: The compound inhibits topoisomerase II by intercalating DNA, as shown in molecular docking studies. The bromine atom facilitates halogen bonding with adenine bases (bond length: 3.2 Å), while the methylsulfanyl group enhances hydrophobic interactions with enzyme pockets. Conflicting reports on IC₅₀ values (e.g., 12 µM vs. 28 µM in HeLa cells) may arise from variations in cellular permeability or assay conditions (e.g., serum concentration) .
Q. How can researchers address contradictions in reported biological activity data?
Answer:
- Standardize Assay Conditions: Control variables like cell line passage number, serum type, and incubation time.
- Metabolite Profiling: Use LC-MS to identify degradation products (e.g., sulfoxide derivatives) that may alter activity.
- Comparative Studies: Benchmark against analogs (e.g., 5-Bromo-8-chloroquinoline) to isolate substituent effects .
Q. What strategies optimize the compound’s stability during storage?
Answer:
- Temperature Control: Store at -20°C under inert gas (Argon) to prevent oxidation of the methylsulfanyl group.
- Light Sensitivity: Amber vials reduce photodegradation (t₁/₂ increases from 7 to 30 days under dark conditions).
- Purity Monitoring: Regular HPLC checks detect degradation (e.g., sulfone formation at RT) .
Q. How does this compound compare to analogs in catalytic applications?
Answer: Compared to 8-methylquinoline derivatives, the methylsulfanyl group improves ligand-metal coordination in Pd-catalyzed couplings. For Suzuki-Miyaura reactions, turnover numbers (TON) increase by 40% due to sulfur’s soft Lewis basicity. However, bromine at C5 may sterically hinder bulkier substrates .
| Catalytic Application | TON (This Compound) | TON (5-Bromo-8-methylquinoline) |
|---|---|---|
| Suzuki-Miyaura Coupling | 1,200 | 850 |
| Buchwald-Hartwig Amination | 980 | 720 |
Q. What computational methods predict the compound’s pharmacodynamic properties?
Answer:
- DFT Calculations: Identify charge distribution (e.g., Mulliken charges on Br: +0.34) to predict binding sites.
- Molecular Dynamics (MD): Simulate lipid bilayer penetration; logP experimental (2.8) vs. computed (2.6) validates models.
- ADMET Prediction: Software like SwissADME estimates hepatic metabolism (CYP3A4 substrate likelihood: 78%) .
Data Contradiction Analysis
Q. Why do studies report conflicting solubility data for this compound?
Answer: Solubility in DMSO ranges from 45 mM to 72 mM due to:
Q. How does the methylsulfanyl group’s position affect biological activity compared to other substituents?
Answer:
- Antimicrobial Activity: Methylsulfanyl at C8 reduces MIC against S. aureus (4 µg/mL) vs. methoxy (32 µg/mL), likely due to enhanced membrane penetration.
- Toxicity: LD₅₀ in zebrafish is 120 µM (methylsulfanyl) vs. 45 µM (chloro), suggesting lower electrophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
